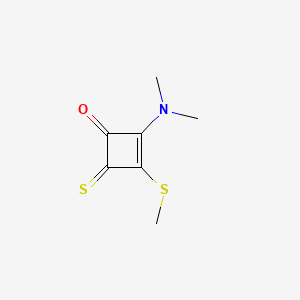
5'-(Octadecyloxy)-m-terphenyl-2'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-(Octadecyloxy)-m-terphenyl-2’-ol: is an organic compound that belongs to the class of terphenyl derivatives. This compound is characterized by the presence of an octadecyloxy group attached to the m-terphenyl core, which is further substituted with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of material science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Octadecyloxy)-m-terphenyl-2’-ol typically involves the following steps:
Formation of m-terphenyl Core: The m-terphenyl core can be synthesized through a series of Friedel-Crafts alkylation reactions, starting from benzene and using appropriate alkylating agents.
Introduction of Octadecyloxy Group: The octadecyloxy group can be introduced via an etherification reaction, where an octadecanol is reacted with the m-terphenyl core in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of 5’-(Octadecyloxy)-m-terphenyl-2’-ol may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 5’-(Octadecyloxy)-m-terphenyl-2’-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The aromatic rings in the m-terphenyl core can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Material Science: 5’-(Octadecyloxy)-m-terphenyl-2’-ol is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biomolecular Interactions: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine:
Drug Delivery: The compound can be used in the design of drug delivery systems, particularly in targeting specific tissues or cells due to its amphiphilic nature.
Industry:
Coatings and Adhesives: The compound’s properties make it suitable for use in high-performance coatings and adhesives, providing enhanced durability and stability.
Wirkmechanismus
The mechanism of action of 5’-(Octadecyloxy)-m-terphenyl-2’-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its aromatic rings can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
- 4’-(Octadecyloxy)-p-terphenyl-2’-ol
- 5’-(Hexadecyloxy)-m-terphenyl-2’-ol
- 5’-(Dodecyloxy)-m-terphenyl-2’-ol
Comparison:
- Structural Differences: The position and length of the alkoxy chain can significantly influence the compound’s physical and chemical properties.
- Unique Properties: 5’-(Octadecyloxy)-m-terphenyl-2’-ol’s longer alkoxy chain provides enhanced hydrophobicity and amphiphilicity, making it more suitable for applications in material science and drug delivery compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
63671-76-1 |
|---|---|
Molekularformel |
C36H50O2 |
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
4-octadecoxy-2,6-diphenylphenol |
InChI |
InChI=1S/C36H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-38-33-29-34(31-24-19-17-20-25-31)36(37)35(30-33)32-26-21-18-22-27-32/h17-22,24-27,29-30,37H,2-16,23,28H2,1H3 |
InChI-Schlüssel |
JJHKARPEMHIIQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


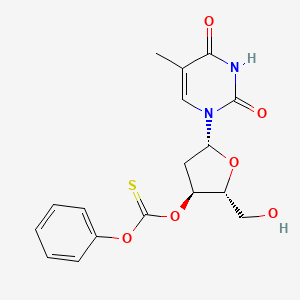
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)

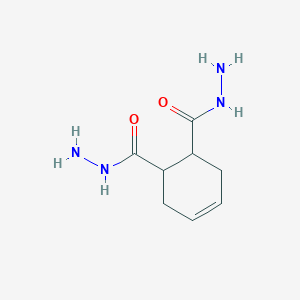

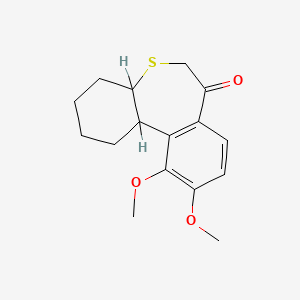
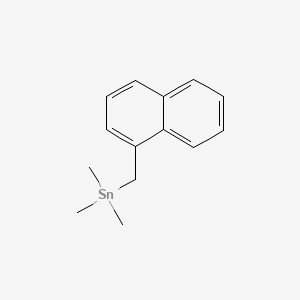




![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
